Nickel;tantalum
Description
Contextual Significance of Nickel-Tantalum Intermetallic Compounds and Alloys
The significance of Ni-Ta systems lies in their ability to form stable intermetallic compounds and enhance the properties of nickel-based superalloys. Tantalum is a key alloying element added to nickel-based superalloys to improve their mechanical properties at elevated temperatures. stardustpowder.com The addition of tantalum enhances high-temperature strength, oxidation resistance, and wear resistance. heegermaterials.com
Several intermetallic compounds exist within the Ni-Ta system, with Ni₃Ta being one of the most significant. mdpi.comresearchgate.net This compound serves as a strengthening phase (known as the gamma prime or γ' phase) in nickel-based superalloys, contributing substantially to their high-temperature strength and creep resistance. stardustpowder.comresearchgate.net The stability of compounds like Ni₃Ta at high temperatures makes them indispensable for applications in the hot sections of gas turbines and jet engines. researchgate.netresearchgate.net
Binary Ni-Ta alloys are themselves remarkable candidate materials for high-temperature applications due to their high melting points and excellent performance in harsh conditions. researchgate.net The intermetallic Ni₃Ta has also been shown to exhibit shape memory behavior at temperatures above 300°C, opening up possibilities for new applications as a high-temperature shape memory alloy. researchgate.net Furthermore, Ni-Ta master alloys are used in the production of specialized metal products, including special steels and superalloys for aircraft engines and nuclear reactors. heegermaterials.com
The Ni-Ta binary system is complex, featuring several stable intermetallic compounds across a range of compositions. Understanding the phase diagram is crucial for alloy development.
Table 1: Stable Intermetallic Phases in the Nickel-Tantalum System
| Phase | Crystal Structure | Pearson Symbol | Space Group |
|---|---|---|---|
| Ni₈Ta | Orthorhombic | oC36 | Cmmm |
| Ni₃Ta | Orthorhombic | oP8 | Pmmn |
| Ni₂Ta | Orthorhombic | oI12 | I4/mmm |
| NiTa | Tetragonal | tP4 | P4/mmm |
This table presents a selection of identified stable phases; the Ni-Ta phase diagram has been subject to various investigations which have reported slightly different stable compounds. mdpi.comresearchgate.netscientific.net
The addition of tantalum to nickel alloys also influences their oxidation behavior. It can promote the formation of certain oxides, and understanding this mechanism is key to designing alloys with long service lives at high temperatures. cmes.org For instance, in Ni-Al alloys, tantalum addition affects the formation of oxide layers like NiO and NiTa₂O₆. cmes.org
Overview of Research Directions and Key Challenges in Ni-Ta Material Science
Research in Ni-Ta material science is driven by the continuous demand for materials that can withstand increasingly extreme operating conditions, particularly in the aerospace and power generation sectors. researchgate.net
Key Research Directions:
High-Temperature Alloy Development: A primary focus is on developing new nickel-based superalloys with optimized tantalum content. Research aims to enhance properties like creep resistance, fatigue life, and thermal stability for next-generation turbine blades and disks that operate at temperatures exceeding the melting points of conventional alloys. stardustpowder.comreddit.com
High-Temperature Shape Memory Alloys (HTSMAs): The discovery of shape memory effects in Ni₃Ta has spurred research into its potential for applications such as actuators and sensors in high-temperature environments. researchgate.net Investigations are focused on characterizing the martensitic transformation and improving the shape memory properties of these alloys. researchgate.net
Oxidation and Corrosion Resistance: A critical research area is understanding and improving the resistance of Ni-Ta alloys to high-temperature oxidation and corrosion. cmes.orgresearchgate.net Studies involve designing protective oxide layers and evaluating material performance in harsh atmospheres, including those containing water vapor. researchgate.net
Additive Manufacturing: Exploring the processing of Ni-Ta alloys using additive manufacturing techniques like Selective Laser Melting (SLM) is a growing field. This allows for the creation of complex geometries for components like turbine blades, but presents challenges in controlling the microstructure and preventing defects.
Computational Materials Science: The use of computational methods like CALPHAD (CALculation of PHAse Diagrams) is essential for predicting phase equilibria and thermodynamic properties in complex multi-component Ni-based superalloys containing tantalum. researchgate.net First-principles calculations are also used to investigate the fundamental structural, mechanical, and electronic properties of Ni-Ta intermetallic compounds. researchgate.netresearchgate.net
Key Challenges:
Processing and Fabricability: High-performance Ni-Ta alloys are notoriously difficult to process using conventional methods due to their exceptional strength at elevated temperatures. researchgate.net Issues like segregation of alloying elements during solidification can lead to the formation of undesirable brittle phases.
Ductility and Toughness: Many high-strength intermetallic compounds, including some in the Ni-Ta system, suffer from low ductility and fracture toughness at room temperature, making them difficult to fabricate and prone to brittle failure. units.it Improving the toughness of these materials without compromising their high-temperature strength is a major challenge.
Microstructural Stability: Ensuring the long-term stability of the microstructure at high temperatures is crucial for reliable performance. Over time, the strengthening γ' precipitates can coarsen, or undesirable topologically close-packed (TCP) phases can form, degrading the mechanical properties of the alloy. stardustpowder.com
Cost: Tantalum is a relatively expensive element, which can limit the widespread application of alloys with high tantalum content. astm.org Research into optimizing alloy compositions to achieve desired properties with minimal tantalum is therefore economically important.
Environmental Effects: The performance of Ni-Ta alloys can be significantly affected by the operating environment. Understanding the complex interactions between the material, high temperatures, mechanical stress, and corrosive gases is a persistent challenge. researchgate.netoecd-nea.org
The mechanical properties of phases within Ni-Ta containing systems are a subject of intense study to predict and improve alloy performance.
Table 2: Investigated Mechanical Properties of Select Ni-Ta Containing Phases
| Phase | Hardness (GPa) | Young's Modulus (GPa) |
|---|---|---|
| Ni₀.₉₂Ta₀.₀₈ | 6.7 ± 0.5 | 220 ± 15 |
Data obtained from nanoindentation of phases within a complex NiAl–Cr–Co–Ta alloy. mdpi.com
Binary Nickel-Tantalum System Phase Diagram Analysis
The binary phase diagram of nickel and tantalum is the foundation for understanding their alloying behavior. It maps out the stable phases that exist at various temperatures and compositions, revealing a complex system with several intermetallic compounds that significantly influence the properties of Ni-Ta alloys.
Identification and Characterization of Stable Intermetallic Phases (e.g., Ni₃Ta, Ni₂Ta, NiTa, NiTa₂)
The Ni-Ta binary system is characterized by the presence of several stable intermetallic compounds. These phases form at specific stoichiometric ratios and have distinct crystal structures and properties. The primary intermetallic phases that have been identified and are crucial for the properties of these alloys include Ni₃Ta, Ni₂Ta, NiTa, and NiTa₂. osti.gov Additionally, other phases such as Ni₈Ta and Ni₆Ta₇ have been reported in the Ni-Ta system. mdpi.com The formation and stability of these intermetallic phases are key to controlling the microstructure and, consequently, the mechanical properties of Ni-Ta based alloys.
Crystallographic Structures and Polymorphs of Ni-Ta Intermetallic Compounds
Each of the stable intermetallic phases in the Ni-Ta system possesses a unique crystallographic structure, which is a determining factor for its physical and mechanical characteristics.
| Phase | Crystal Structure | Pearson Symbol | Space Group | Prototype |
| Ni₃Ta | Tetragonal | |||
| Ni₂Ta | Orthorhombic | |||
| NiTa | Tetragonal | |||
| NiTa₂ | Tetragonal |
Data for Pearson Symbol, Space Group, and Prototype were not consistently available in the search results.
Some of these intermetallic compounds may also exhibit polymorphism, meaning they can exist in different crystal structures depending on temperature and pressure. For instance, theoretical calculations suggest that Ni₃Ta has a ground state stable phase with a Pmmn space group.
Analysis of Peritectic and Eutectic Reaction Pathways within the Binary System
The solidification pathways and microstructural evolution of Ni-Ta alloys are governed by several invariant reactions, including peritectic and eutectic transformations.
Eutectic Reactions:
A eutectic reaction occurs at 1330 °C, where the liquid phase transforms into a solid mixture of the face-centered cubic (fcc) nickel solid solution and the Ni₃Ta intermetallic (L → Ni₃Ta + fcc-(Ni)). mdpi.commdpi.com
Another eutectic reaction is reported at 1350 °C, involving the liquid transforming into Ni₂Ta and Ni₆Ta₇ (L → Ni₂Ta + Ni₆Ta₇). mdpi.com
Peritectic Reactions:
The NiTa₂ phase is formed through a peritectic reaction at 1788 °C, where the liquid reacts with the body-centered cubic (bcc) tantalum solid solution (L + bcc-(Ta) ↔ NiTa₂). mdpi.com
The Ni₆Ta₇ phase forms via a peritectic reaction at 1570 °C from the liquid and the NiTa₂ phase (L + NiTa₂ ↔ Ni₆Ta₇). mdpi.com
Other peritectic reactions at 1785 °C, 1570 °C, and 1440 °C lead to the formation of Ta₂Ni, TaNi, and TaNi₂, respectively. osti.gov
Ternary and Multicomponent Nickel-Tantalum Systems
While the binary Ni-Ta system provides a fundamental understanding, practical superalloys are complex multicomponent systems. The addition of other elements significantly alters the phase equilibria and the stability of the intermetallic phases.
Phase Equilibria in Ni-V-Ta, Ni-Ti-Ta, and Ni-Al-Cr-Ta Systems
The introduction of a third element, such as vanadium (V), titanium (Ti), aluminum (Al), or chromium (Cr), creates more complex ternary phase diagrams.
Ni-V-Ta System: Experimental investigations of the Ni-V-Ta ternary system at 1000 °C and 1200 °C have identified multiple three-phase regions. mdpi.com For instance, at 1200 °C, eight intermetallic compounds and two solid solutions were confirmed. mdpi.com The solubility of vanadium in phases like Ni₃Ta, Ni₂Ta, and Ni₆Ta₇ has been determined to be 17 at. %, 3.8 at. %, and 31.9 at. %, respectively. mdpi.com
Ni-Ti-Ta System: In the Ni-Ti-Ta system, a ternary compound, designated as τ, has been identified. researchgate.netresearchgate.net The solubility of titanium in Ni-Ta intermetallics such as TaNi₂, TaNi, and Ta₂Ni has been measured, as has the solubility of tantalum in Ni-Ti compounds like TiNi and Ti₂Ni. researchgate.net
Ni-Al-Cr-Ta System: This quaternary system is the basis for many commercial nickel-based superalloys. The interactions between these elements are complex and crucial for the stability of the strengthening γ' phase.
Influence of Tantalum on Phase Structural Stability in Complex Nickel-Based Alloys
Tantalum is a critical alloying element in nickel-based superalloys, significantly enhancing their high-temperature properties through several mechanisms.
Solid Solution and Precipitation Strengthening: Tantalum acts as a solid solution strengthener in the nickel matrix and is a potent precipitation strengthener. aeether.comscispace.comsemanticscholar.org A significant portion of the tantalum (70-80%) partitions to the γ' (Ni₃Al-type) strengthening phase. scispace.comsemanticscholar.org
γ' Phase Modification: The addition of tantalum increases the amount and dissolution temperature of the γ' phase, contributing to improved strength and creep properties. aeether.com It can also alter the morphology of the γ' precipitates from spherical to cuboidal as the Ta content increases, which is linked to an increase in the γ/γ' lattice mismatch. researchgate.net
Microstructural Stability: Tantalum can improve the microstructural stability of superalloys by preventing the precipitation of harmful phases during long-term high-temperature exposure. aeether.com However, an excess of tantalum can promote the formation of detrimental topologically close-packed (TCP) phases, such as the σ phase. researchgate.net In some Ni-Cr-Ta systems, a Laves phase with a C14 structure, (Ni, Cr)₂Ta, has been observed, which is stabilized by the presence of nickel. mdpi.com
Properties
CAS No. |
12142-87-9 |
|---|---|
Molecular Formula |
NiTa2 |
Molecular Weight |
420.589 g/mol |
IUPAC Name |
nickel;tantalum |
InChI |
InChI=1S/Ni.2Ta |
InChI Key |
ZVIJHHWJPTZTDM-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ta].[Ta] |
Origin of Product |
United States |
Microstructural Characterization and Evolution in Nickel Tantalum Systems
Advanced Microstructural Characterization Techniques
A comprehensive understanding of the microstructure of Ni-Ta alloys requires a suite of advanced characterization techniques capable of providing information from the macroscopic to the atomic scale.
Electron Microscopy (Scanning Electron Microscopy - SEM, Transmission Electron Microscopy - TEM, High-Resolution TEM - HRTEM)
Electron microscopy is a cornerstone for visualizing the microstructure of Ni-Ta alloys.
Scanning Electron Microscopy (SEM) is extensively used for observing the surface topography and morphology of Ni-Ta alloys. It provides valuable information on grain size, phase distribution, and the presence of defects. nasa.gov In studies of Ni-based superalloys containing tantalum, SEM reveals the dendritic and interdendritic regions, showing the distribution of various phases. researchgate.netmdpi.com For instance, SEM imaging can distinguish the γ′ precipitates within the dendritic zones and blocky γ′ precipitates in the interdendritic areas of as-cast alloys. researchgate.net
Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the detailed investigation of internal microstructural features such as dislocations, stacking faults, and precipitates. youtube.com In Ni-Ta-W systems, TEM, in conjunction with other techniques, has been used to confirm predictions about phase stability based on thermochemical data. researchgate.net The technique is essential for identifying the crystal structure and orientation relationships between different phases present in the alloy. youtube.com
High-Resolution TEM (HRTEM) provides the capability to image the atomic structure of materials, making it an invaluable tool for studying the interfaces between different phases and characterizing atomic-scale defects. wikipedia.orgyoutube.com HRTEM is a specialized mode of TEM that allows for the direct imaging of the atomic lattice of crystalline materials. youtube.com This technique is particularly useful for examining the coherent or incoherent nature of interfaces between the nickel matrix and various tantalum-containing intermetallic phases, which has a significant impact on the alloy's properties. wikipedia.org
Diffraction Techniques (X-ray Diffraction - XRD, Electron Backscatter Diffraction - EBSD)
Diffraction techniques are fundamental for identifying the crystal structures of the phases present in Ni-Ta alloys and for characterizing their crystallographic texture.
X-ray Diffraction (XRD) is a primary tool for phase identification in Ni-Ta systems. By analyzing the diffraction patterns, the various intermetallic compounds, such as Ni₃Ta, Ni₂Ta, and NiTa₂, can be identified. In a study on NiAl-Ta-Cr alloys, XRD was used to confirm the formation of phases like B2-NiAl and C14-NiAlTa. diva-portal.org
Electron Backscatter Diffraction (EBSD) is an SEM-based technique that provides crystallographic information about the microstructure of a material. thermofisher.comebsd.com EBSD is used to create maps of grain orientation, identify phases, and characterize grain boundaries. thermofisher.commdpi.comresearchgate.net In Ni-based superalloys, EBSD is crucial for understanding the effects of processing on the microstructure, such as the evolution of grain size and the distribution of different types of grain boundaries. mdpi.comresearchgate.net For instance, EBSD can be employed to analyze the orientation relationship of the δ-phase in Inconel 718, a Ni-based superalloy. mdpi.com
Atomic-Scale Probing and Elemental Distribution (Atom Probe Tomography - APT, Electron Probe Microanalysis - EPMA, Energy Dispersive X-ray Spectroscopy - EDX/EDS)
To understand the elemental distribution and local chemical composition within the various phases of Ni-Ta alloys, techniques with high spatial and chemical sensitivity are employed.
Atom Probe Tomography (APT) is a powerful analytical method that provides three-dimensional elemental mapping with near-atomic resolution. dierk-raabe.comaip.orgcameca.com This technique allows for the precise determination of the composition of nanoscale features, such as precipitates and segregations at interfaces. dierk-raabe.comyoutube.com In Ni-based superalloys, APT is used to assess the compositions of primary, secondary, and tertiary γ′ phases and to study the partitioning of alloying elements like tantalum between the different phases. researchgate.net
Electron Probe Microanalysis (EPMA) is a quantitative analytical technique used to determine the elemental composition of small areas of a specimen. probesoftware.comufl.eduub.edu EPMA is particularly useful for analyzing the composition of different phases in diffusion couples, which are used to study the phase equilibria and diffusion kinetics in alloy systems like Ni-Ta. probesoftware.comresearchgate.netwisc.edu
Energy Dispersive X-ray Spectroscopy (EDX/EDS) is a technique often coupled with SEM and TEM to provide elemental analysis of the area being imaged. mat-tech.comaps.org EDX is used to create elemental maps, showing the distribution of nickel and tantalum within the microstructure. acs.org A combinatorial investigation of the Ni-Ta system utilized EDX mapping correlated with high-speed nanoindentation to determine the composition ranges for all seven phases in the system. nih.gov
Surface Morphology and Topography Analysis (Atomic Force Microscopy - AFM, Optical Profilometry)
The surface characteristics of Ni-Ta alloys, which are important for applications involving coatings and wear resistance, are analyzed using high-resolution surface profiling techniques.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a surface with atomic resolution. azom.com AFM is used to characterize the nanoscale topography of thin films and coatings, providing data on roughness and surface defects. azom.comnih.govspectraresearch.comara-research.com While not specific to Ni-Ta, studies on NiTi alloys demonstrate the utility of AFM in characterizing surface irregularities. researchgate.net
Optical Profilometry is a non-contact method for measuring surface topography. nih.gov It can be used to evaluate surface roughness and defects over larger areas than AFM. researchgate.net This technique is valuable for assessing the surface finish of components made from Ni-Ta alloys after various manufacturing processes. mdpi.com
Microstructure-Property Relationships and Evolution
The processing of Ni-Ta alloys leads to the formation of distinct microstructures that are directly linked to their mechanical and physical properties.
Dendritic, Eutectic, and Hypo/Hypereutectic Microstructures in Ni-Ta Alloys
The solidification of Ni-Ta alloys from the molten state results in the formation of characteristic microstructures.
Dendritic structures are common in cast Ni-Ta and Ni-based superalloys. cam.ac.ukmdpi.com Dendritic growth occurs as the alloy cools and solidifies, forming tree-like crystal structures. numberanalytics.comyoutube.com The composition of the dendrites and the interdendritic regions can differ significantly due to elemental segregation during solidification. In Ni-based superalloys with tantalum additions, tantalum has been found to influence carbide eutectic reactions during the final stages of solidification. researchgate.net
Eutectic structures form when a liquid phase transforms simultaneously into two solid phases at a specific composition and temperature. youtube.comyoutube.com In the Ni-Ta system, eutectic reactions can lead to the formation of fine, lamellar microstructures consisting of alternating layers of different intermetallic phases. youtube.com The morphology of the eutectic can be influenced by the cooling rate and alloy composition.
Hypo/Hypereutectic Microstructures describe alloys with compositions on either side of the eutectic point. youtube.comyoutube.com A hypoeutectic Ni-Ta alloy will have a primary nickel-rich solid solution phase that forms before the remaining liquid solidifies as a eutectic mixture. Conversely, a hypereutectic alloy will exhibit primary tantalum-rich intermetallic phases within a eutectic matrix. The study of hyper-eutectic Ni-Sn alloys shows that at high undercoolings, the microstructure can consist of dendrites with precipitates of the other phase within them. researchgate.net
Table 1: Identified Phases in Ni-Ta-Cr and NiAl-Ta Systems by XRD and EBSD This table is generated from data presented in the text.
| Alloy System | Identified Phases | Reference |
|---|---|---|
| NiAl-Ta-Cr | B2-NiAl, A2-Cr, C14-NiAlTa | diva-portal.org |
| NiAl-Ta | B2-NiAl, C14-NiAlTa | diva-portal.org |
Table 2: Investigated Microstructures in Ni-Ta and Related Alloy Systems This table is generated from data presented in the text.
| Microstructural Feature | Alloy System Context | Description | Reference |
|---|---|---|---|
| Dendritic | Ni-based superalloys with Ta | Tree-like structures formed during solidification. | researchgate.netresearchgate.net |
| Eutectic | Ni-Ta system | Lamellar structures of two solid phases formed from a liquid. | youtube.com |
| Hypo/Hypereutectic | General alloy systems, applicable to Ni-Ta | Primary phase formation followed by eutectic solidification. | youtube.com |
Precipitation Morphology and Distribution (e.g., γ' phase, TaC and CrC carbides)
In nickel-based superalloys, the precipitation of secondary phases is a primary mechanism for achieving high-temperature strength and creep resistance. Tantalum is a key alloying element that significantly influences the morphology and distribution of these precipitates, including the γ' (gamma-prime) phase and various carbides.
The γ' phase , with a composition based on Ni₃(Al,Ti), is the principal strengthening precipitate in many nickel-based superalloys. asminternational.orgcam.ac.uk Its morphology is critical to the alloy's mechanical properties and can range from spherical to cuboidal. asminternational.org The addition of tantalum has a pronounced effect on this phase. A significant portion of the tantalum in the alloy, often between 70% and 90%, partitions into the γ' phase. aeether.comscispace.com This enrichment increases the volume fraction and the dissolution temperature of the γ' precipitates, enhancing their stability at elevated temperatures. aeether.com Tantalum, along with elements like aluminum, titanium, and hafnium, is a primary γ' former. mdpi.com In contrast, elements such as chromium, tungsten, cobalt, and molybdenum tend to stabilize the surrounding γ matrix. mdpi.com
The morphology of the γ' phase can vary within a single component due to processing conditions. For instance, in as-cast nickel-based single crystal turbine blades, the dendrite core region may exhibit an irregular γ' morphology because the rapid cooling during casting does not allow sufficient time for the formation of the typical cuboidal precipitates seen after full heat treatment. bham.ac.uk The shape of the γ' precipitates is influenced by the lattice misfit between the γ and γ' phases; as this misfit increases, the morphology tends to change from spherical to cuboidal. asminternational.org
Carbides also play a crucial and complex role in the microstructure of nickel-tantalum systems. Their effect on mechanical properties is highly dependent on their morphology and distribution. icm.edu.pldiva-portal.org Finely dispersed, blocky carbides at grain boundaries can be beneficial, as they inhibit grain boundary sliding and improve creep strength. icm.edu.pldiva-portal.org However, continuous carbide films along grain boundaries can be detrimental to ductility. diva-portal.org
Tantalum carbide (TaC) is a particularly stable and effective strengthening carbide at very high temperatures, often more so than chromium carbides. researchgate.net In many superalloys, tantalum is added to promote the formation of MC-type carbides, where 'M' can be tantalum, hafnium, niobium, or titanium. icm.edu.plresearchgate.net TaC is among the most stable of these, forming discrete particles during solidification in interdendritic regions. icm.edu.plresearchgate.net The addition of tantalum to alloys containing hafnium can lead to the partial replacement of hafnium with tantalum in the MC carbides. nasa.gov Research has shown that in some alloys, about 15% of the tantalum forms MC-type carbides. scispace.com The stability of TaC can be influenced by other alloying elements. For example, adding cobalt to chromium-rich nickel-based alloys can favor the predominance of TaC over chromium carbides. jmaterialscience.com
Chromium carbides , such as M₂₃C₆ and M₇C₃, are also common in these alloys. diva-portal.orgresearchgate.net The primary MC carbides can act as a source of carbon for the formation of these secondary carbides during heat treatment or service. diva-portal.org The formation of different carbide types occurs at specific temperature ranges; for instance, M₆C carbides, rich in tungsten and molybdenum, typically form between 815°C and 980°C. icm.edu.plresearchgate.net
| Precipitate Phase | Typical Composition/Elements | Common Morphology | Role of Tantalum | Location |
|---|---|---|---|---|
| γ' (Gamma-Prime) | Ni₃(Al, Ti) | Spherical, Cuboidal, Irregular | Partitions to γ', increases volume fraction and thermal stability. aeether.comscispace.com | Within γ matrix |
| TaC (Tantalum Carbide) | MC type (M=Ta, Hf, Nb, Ti) | Discrete, blocky particles | Primary carbide former, provides high-temperature strength. researchgate.net | Interdendritic regions, grain boundaries |
| CrC (Chromium Carbide) | M₂₃C₆, M₇C₃ | Blocky, film-like | Secondary carbide, can be detrimental if film-like. diva-portal.org | Grain boundaries |
Grain Structure, Orientation, and Texture Evolution in Ta-Containing Materials
The plastic deformation of polycrystalline materials like nickel-tantalum alloys involves changes in grain shape and crystallographic orientation, leading to the evolution of microtexture. mdpi.com The crystallographic orientation of individual grains has a significant impact on the material's properties, including mechanical strength and corrosion resistance. researchgate.net
During processes like cold rolling and annealing, the grain structure undergoes significant evolution. Initially equiaxed grains become elongated in the rolling direction, and the dislocation density increases. researchgate.netnih.gov With increasing deformation, a typical rolling texture develops. researchgate.netnih.gov The specific texture that forms is dependent on the material and processing conditions. For example, in some electroformed Fe-Ni alloys, the as-deposited texture is a fiber-type with strong <100> and weak <111> components parallel to the normal direction (ND). researchgate.net
Subsequent annealing treatments lead to recrystallization, where new, strain-free grains nucleate and grow, consuming the deformed structure. researchgate.netnih.gov This process is accompanied by a change in texture. In the case of the Fe-Ni alloys, annealing and the associated grain growth led to a strong development of the <111>//ND fiber texture. researchgate.net The mechanism for this can involve the abnormal growth of grains with a specific orientation. researchgate.net
The rotation of individual grains during deformation is a fundamental aspect of texture evolution. mdpi.com This rotation is not uniform; grains with different initial crystallographic orientations will experience varying degrees of rotation because the activation of slip systems depends on the relationship between the stress direction and the crystal's orientation. mdpi.com Even grains within a similar microtexture region can exhibit different rotation behaviors. mdpi.com The presence of tantalum, as a heavy element, can influence these processes through solid solution strengthening and its effect on dislocation movement and recrystallization kinetics.
| Process | Effect on Grain Structure | Effect on Texture | Governing Mechanisms |
|---|---|---|---|
| Deformation (e.g., Rolling) | Elongation of grains, increased dislocation density, formation of banded structures. researchgate.netnih.gov | Development of a characteristic rolling texture (e.g., {112}<111>). nih.gov | Crystallographic slip, grain rotation. mdpi.com |
| Annealing | Recrystallization, formation of new equiaxed grains, grain growth. researchgate.netnih.gov | Formation of a recrystallization texture (e.g., strong <111>//ND fiber). researchgate.net | Nucleation and growth of new grains, abnormal grain growth. researchgate.net |
Amorphous to Crystalline Transition in Ni-Ta Thin Films
Thin films of nickel-tantalum and related alloys can be deposited in an amorphous, or non-crystalline, state. aip.orgconfluentmedical.com This amorphous structure is metastable and can be transformed into a more stable crystalline state through thermal annealing. This transition is critical for applications in areas like microelectromechanical systems (MEMS), where the crystalline phase possesses the desired functional properties, such as the shape memory effect in NiTi-based films. aip.orgresearchgate.net
The transition from an amorphous to a crystalline state is a process of devitrification that occurs at a specific crystallization temperature. For a Ti-Ni-Ta surface alloy, annealing at 773 K (500 °C) led to the devitrification of the amorphous phase and the formation of a nanocomposite structure. researchgate.net In sputtered NiTi thin films, the nucleation and growth of crystalline grains were observed to occur at approximately 470°C (743 K). aip.org
The crystallization process typically involves the nucleation of new crystals within the amorphous matrix, followed by their growth until the entire amorphous volume is consumed. aip.org The resulting crystalline structure depends on the alloy composition and annealing conditions. In NiTi films, the amorphous phase first transforms to the austenite (B1171964) phase (cubic B2 structure). aip.org In the Ti-Ni-Ta system, annealing at 673 K (400 °C) resulted in nanocrystalline particles of {α″ + β}(Ti, Ta) phases and the intermetallic Ti₂Ni embedded within the remaining amorphous structure. researchgate.net Higher temperature annealing at 773 K (500 °C) led to a more complete crystallization, forming nanocrystals with dendritic and eutectic morphologies. researchgate.net
The rate of crystallization and the resulting grain size are influenced by the annealing temperature and the film's thickness. harvard.edu Metal-induced crystallization is a related phenomenon where the presence of a metal like nickel can significantly lower the temperature required for the crystallization of an amorphous material, such as silicon. ust.hk In Ni-Ta systems, the inherent presence of nickel facilitates this transition upon heating.
| Alloy System | Annealing Temperature | Transition Phenomenon | Resulting Microstructure |
|---|---|---|---|
| Ti-Ni-Ta Surface Alloy | 673 K (400 °C) | Partial crystallization | Nanocrystalline {α″ + β}(Ti, Ta) and Ti₂Ni in an amorphous matrix. researchgate.net |
| Ti-Ni-Ta Surface Alloy | 773 K (500 °C) | Devitrification (full crystallization) | Nanocomposite with dendritic and eutectic nanocrystals. researchgate.net |
| NiTi Thin Film | ~470 °C (743 K) | Nucleation and growth | Crystalline austenite (B2 structure). aip.org |
High Temperature Stability and Degradation Phenomena in Nickel Tantalum Systems
Phase Structural Stability at Elevated Temperatures
The long-term reliability of nickel-based superalloys at high temperatures is intrinsically linked to the stability of their microstructure, which is typically composed of a face-centered cubic (fcc) γ matrix strengthened by coherent γ' precipitates (Ni3(Al,Ti)-type). The addition of tantalum significantly influences the evolution of this microstructure during prolonged thermal exposure.
Long-Term Microstructural Stability and Evolution during High-Temperature Exposure
Tantalum is a potent γ' former, meaning it preferentially partitions to the strengthening γ' phase. scispace.com This partitioning has a profound effect on the morphology and stability of these precipitates. The addition of tantalum can alter the γ' morphology from spherical to more cuboidal shapes. researchgate.net This change in shape is often associated with an increase in the lattice misfit between the γ and γ' phases, which can enhance the resistance to dislocation movement and thereby improve high-temperature strength.
However, the influence of tantalum on long-term stability is complex. While it contributes to the strength of the γ' phase, excessive additions can have detrimental effects. After prolonged exposure at high temperatures, typically in the range of 750-900°C, tantalum can promote the precipitation of deleterious topologically close-packed (TCP) phases, such as the σ phase, particularly at grain boundaries. researchgate.net The formation of these brittle TCP phases can deplete the surrounding matrix of key strengthening elements and act as initiation sites for cracks, thereby compromising the mechanical integrity of the alloy.
The coarsening of the γ' precipitates is a primary degradation mechanism in nickel-based superalloys at elevated temperatures. Tantalum has been observed to influence this process. In some cases, tantalum-containing alloys have shown instances of "reversal coarsening" of γ' particles during exposure at 750°C, a phenomenon linked to the γ/γ' lattice mismatch, elemental partitioning, and soft impingement effects. researchgate.net
Impact of Tantalum on Thermophysical Properties (e.g., liquidus, solidus, dissolution temperatures)
One of the most significant effects of tantalum is the elevation of the γ' solvus temperature, which is the temperature at which the strengthening γ' phase completely dissolves into the γ matrix. researchgate.net A higher γ' solvus temperature allows the alloy to retain its strength at higher operating temperatures. Research has shown a clear trend of increasing γ' solvus temperature with increasing tantalum content in various nickel-based superalloys.
| Tantalum Content (wt.%) | Approximate γ' Solvus Temperature (°C) |
| 0 | ~1000 |
| 3 | ~1050 |
| 6 | ~1100 |
| 9 | ~1150 |
Note: This table provides illustrative data based on general trends observed in nickel-based superalloys. Actual values can vary depending on the specific alloy composition.
High-Temperature Oxidation and Corrosion Mechanisms
In addition to microstructural stability, the ability of a material to resist environmental degradation through oxidation and corrosion is paramount for high-temperature applications. Tantalum plays a crucial role in enhancing the resistance of nickel-based superalloys to these forms of attack.
Mechanisms of Beneficial Effect of Tantalum in Oxidation of Nickel-Base Superalloys
The protective nature of nickel-based superalloys against high-temperature oxidation relies on the formation of a dense, slow-growing, and adherent oxide scale on the surface. This scale acts as a barrier to the inward diffusion of oxygen and the outward diffusion of metallic elements. Tantalum contributes to the formation and stability of this protective oxide layer. While nickel itself forms a nickel oxide (NiO) scale, the addition of elements like aluminum (Al) and chromium (Cr) promotes the formation of more protective alumina (B75360) (Al2O3) and chromia (Cr2O3) scales, respectively. Tantalum is understood to further enhance the protective nature of these scales.
Role of Tantalum in Passive Oxide Layer Formation and Adhesion
Improved adhesion of the oxide scale to the underlying alloy is a critical factor in preventing spallation during thermal cycling, which can expose the bare metal to further oxidation. While the precise mechanisms are still under investigation, it is believed that tantalum can enhance scale adhesion by several means. These may include modifying the oxide growth mechanism, reducing the build-up of stresses at the metal-oxide interface, and potentially forming strong chemical bonds across the interface.
Hot Corrosion Resistance in Aggressive Environments
Hot corrosion is a severe form of accelerated oxidation that occurs in the presence of molten salts, typically sulfates and chlorides, which can deposit on component surfaces in gas turbine environments. Tantalum has a demonstrably beneficial effect on the hot corrosion resistance of nickel-based superalloys.
The primary mechanism behind this improvement is the ability of tantalum to react with the corrosive molten salts to form stable, high-melting-point compounds. For instance, in a sodium sulfate (B86663) (Na2SO4) environment, tantalum can react to form sodium tantalate (NaTaO3). researchgate.net The formation of this stable compound effectively ties up the corrosive sodium species, preventing them from fluxing the protective oxide scale and attacking the underlying alloy. By forming these stable tantalates, tantalum inhibits the catastrophic degradation processes that characterize hot corrosion.
Furthermore, in sulfidizing environments, tantalum has been shown to promote the formation of tantalum sulfide (B99878) (TaS2), which can inhibit the formation of less stable and often molten nickel sulfides that can lead to rapid degradation. researchgate.net
The following table illustrates the general effect of tantalum on the hot corrosion resistance of a nickel-based superalloy in a Na2SO4-NaCl environment.
| Alloy Composition | Corrosion Rate (mg/cm²/hr) at 900°C |
| Ni-based superalloy (Ta-free) | High |
| Ni-based superalloy (with Ta) | Significantly Lower |
Note: This is a qualitative representation. Actual corrosion rates are highly dependent on the specific alloy composition, salt composition, temperature, and gas atmosphere.
Corrosion Behavior in Liquid Metal Environments (e.g., Bismuth-Lithium Alloys)
The integrity of structural materials in high-temperature liquid metal environments is a critical factor in the design and operation of advanced nuclear reactors and other high-temperature systems. Bismuth-lithium (Bi-Li) alloys, in particular, are considered for applications such as reductive extraction steps in molten salt reactor fuel reprocessing. mdpi.com However, the aggressive nature of this liquid metal mixture poses significant corrosion challenges for many conventional alloys. Research into the compatibility of various metals and alloys with liquid Bi-Li has revealed stark differences in performance, particularly between nickel-based systems and more resistant refractory metals like tantalum.
Studies conducted at 650 °C on the interaction between various metallic materials and a liquid Bi-Li (5 mol. %) alloy have shown that nickel-based alloys undergo severe and extensive corrosion. mdpi.commdpi.com The primary mechanism of degradation is the high solubility of nickel in liquid bismuth, which leads to the selective leaching of nickel from the alloy. mdpi.comresearchgate.net This process results in significant structural changes, leaving behind a porous matrix enriched in other alloying elements, such as molybdenum and chromium, that have lower solubility in bismuth. mdpi.com The selective dissolution of nickel can lead to unacceptably high corrosion rates, in some cases exceeding those of individual refractory metals like molybdenum and tantalum by more than 400 times. mdpi.com For instance, Hastelloy® B-3 alloy, despite its high molybdenum content, exhibited a catastrophic corrosion rate of 14 mm/year at 650 °C due to the dissolution of its nickel content. researchgate.netmdpi.com This rapid degradation renders most nickel-based alloys unsuitable for long-term service in contact with liquid bismuth-lithium. mdpi.comresearchgate.net
In stark contrast, metallic tantalum demonstrates significantly better compatibility with liquid Bi-Li alloys. mdpi.comresearchgate.net Tantalum does not form intermetallic compounds with bismuth, a factor that contributes to its stability. mdpi.comresearchgate.net Its corrosion in this environment is not driven by chemical interaction but is primarily governed by its very low solubility in the liquid metal. mdpi.comresearchgate.net This results in a much slower and more uniform corrosion process. mdpi.com Experimental measurements at 650 °C determined the corrosion rate of tantalum in a Bi-Li (5 mol. %) alloy to be approximately 0.09 mm/year. mdpi.comresearchgate.netcore.ac.uk This low corrosion rate, coupled with its high melting point and mechanical strength, positions tantalum as a promising candidate material for containment in high-temperature liquid bismuth-lithium systems. iaea.org
The principal corrosion mechanism for materials in liquid Bi-Li is physical dissolution. mdpi.commdpi.com For nickel-based alloys, the high solubility of nickel (~7 wt.% at 650 °C) in bismuth is the main driver of corrosion. researchgate.net The dissolution of nickel can be so extensive that it is almost completely etched from the bulk of the material and diffuses into the liquid phase. researchgate.net Conversely, the low solubility of tantalum in liquid bismuth (reported to be less than 10⁻⁵ wt. % after 120 hours at 778 °C) accounts for its superior corrosion resistance. mdpi.com
The following table summarizes the comparative corrosion rates of tantalum and a representative nickel-based alloy in a liquid Bi-Li environment at 650°C, highlighting the profound impact of material composition on performance.
Corrosion Rates in Liquid Bi-Li (5 mol. %) Alloy at 650°C
| Material | Corrosion Rate (mm/year) | Primary Corrosion Mechanism |
|---|---|---|
| Tantalum | 0.09 | Physical Dissolution (Solubility-driven) |
| Hastelloy® B-3 (Nickel-based alloy) | 14 | Selective Leaching of Nickel |
Computational Modeling and Simulation of Nickel Tantalum Material Behavior
Simulation of Plastic Deformation and Mechanical Response
The mechanical response of nickel-tantalum alloys under various loading conditions is of paramount importance for their structural applications. Computational simulations offer a powerful means to investigate the underlying mechanisms of plastic deformation, from the atomic scale to the macroscopic level.
Multi-scale modeling is a comprehensive approach that integrates different simulation techniques, each suited for a specific length and time scale, to predict the mechanical behavior of materials. This is particularly relevant for understanding the plastic deformation of metals and alloys, which involves phenomena spanning from atomic-level defect motion to macroscopic strain localization. The goal of these models is to predict engineering-relevant properties such as yield surface, strain hardening, and texture evolution based on the fundamental physics of atoms and crystal defects.
The foundation of multi-scale models for plastic deformation lies in understanding dislocation physics and their interactions with various microstructural features like solute atoms, precipitates, and grain boundaries. Different computational models are employed at different scales:
Atomistic models , based on first-principles (e.g., density functional theory, DFT) and empirical potentials (e.g., molecular dynamics, MD), are used to study the behavior of individual atoms and defects.
Mesoscale models , such as discrete dislocation dynamics (DDD) and continuum dislocation dynamics (CDD), bridge the gap between the atomic and continuum scales by simulating the collective behavior of dislocations.
Microstructural scale models , like crystal plasticity (CP) models, operate at the level of individual grains within a polycrystal.
These models are interconnected to create a predictive framework. For instance, atomistic simulations can provide parameters for dislocation mobility that are then used in DDD simulations. In turn, the collective behavior of dislocations from DDD can inform the constitutive laws used in crystal plasticity models. This hierarchical approach allows for the incorporation of fundamental physics into predictions of macroscopic mechanical behavior.
While specific multi-scale models developed exclusively for the binary Nickel-Tantalum system are not extensively documented in the public literature, the principles and methodologies are widely applied to nickel-based superalloys and tantalum alloys. For example, in nickel-based superalloys, which often contain tantalum as an alloying element, multi-scale models are used to predict the influence of gamma-prime precipitates on dislocation motion and the resulting strengthening effects. Similarly, extensive modeling work on pure tantalum has provided a deep understanding of its plastic deformation mechanisms, which is a crucial foundation for modeling its alloys.
A significant challenge in multi-scale modeling is the seamless transfer of information across different scales and the experimental validation of the models at each level.
Crystal plasticity-finite element (CP-FE) modeling is a powerful technique for simulating the mechanical response of polycrystalline materials by explicitly considering the anisotropic plastic deformation of individual grains. This method is particularly useful for understanding the heterogeneous distribution of stress and strain at the grain scale, which ultimately governs the macroscopic mechanical properties and failure mechanisms.
In CP-FE simulations, each finite element in the mesh represents a portion of a single crystal with a specific crystallographic orientation. The constitutive laws within each element are based on the physics of crystallographic slip, where plastic deformation is assumed to occur through the shearing of specific slip systems (slip planes and slip directions). The activation of these slip systems is typically governed by a resolved shear stress criterion, such as the Schmid law.
For tantalum, which has a body-centered cubic (BCC) crystal structure, slip can occur on {110} and {112} planes in the <111> direction. The critical resolved shear stress for slip on these systems and the hardening behavior are key input parameters for the model. These parameters can be determined from experimental data on single crystals or from lower-scale simulations.
CP-FE simulations have been successfully applied to tantalum to investigate a range of phenomena, including:
Texture evolution: The change in crystallographic orientation of grains during deformation can be predicted, which is crucial for understanding the development of anisotropy in mechanical properties.
Stress and strain localization: The models can predict the formation of localized bands of high stress and strain, which are often precursors to damage and fracture.
Grain-to-grain interactions: The influence of neighboring grains with different orientations on the deformation of a particular grain can be explicitly modeled.
While direct CP-FE simulation studies on the binary Nickel-Tantalum intermetallic compounds are not widely available, the methodology is readily applicable. For instance, in a study on a directionally solidified nickel-base superalloy, CP-FE modeling was used to predict the quasi-static and dynamic response, demonstrating the capability of this technique to handle complex, multi-phase microstructures. Given the existence of various intermetallic phases in the Ni-Ta system (e.g., Ni3Ta, Ni2Ta, NiTa), CP-FE simulations could provide valuable insights into their deformation behavior and the partitioning of stress and strain between the different phases.
The table below summarizes key aspects of CP-FE simulations for BCC metals like tantalum, which would be foundational for modeling Ni-Ta alloys.
| Feature | Description | Relevance to Ni-Ta Alloys |
| Crystal Structure | Body-Centered Cubic (BCC) for tantalum-rich phases. Face-Centered Cubic (FCC) for nickel-rich phases. Complex crystal structures for intermetallics. | The appropriate crystal structure and slip systems for each phase in the Ni-Ta alloy must be defined. |
| Slip Systems | For BCC Ta: {110}<111> and {112}<111>. For FCC Ni: {111}<110>. | The active slip systems in Ni-Ta intermetallics would need to be determined, potentially through atomistic simulations. |
| Constitutive Law | Describes the relationship between shear stress and shear strain rate on each slip system. Often a power-law or physically-based model is used. | The constitutive parameters would need to be calibrated against experimental data for Ni-Ta alloys. |
| Hardening Model | Accounts for the increase in slip resistance due to dislocation interactions. | The hardening behavior of different Ni-Ta phases and the interaction between them would be a key aspect to model. |
| Finite Element Mesh | Represents the geometry and microstructure of the material. Can be generated from experimental data (e.g., EBSD). | A realistic representation of the Ni-Ta microstructure, including phase distribution and grain morphology, is crucial for accurate predictions. |
Predictive Modeling of Microstructural Evolution
The microstructure of nickel-tantalum alloys, including the types of phases present, their volume fractions, and their morphology, is a critical determinant of the material's properties. Predictive modeling of microstructural evolution during processing and service is therefore essential for alloy design and performance optimization.
Software tools based on the CALPHAD (CALculation of PHAse Diagrams) methodology are widely used to predict phase equilibria and simulate diffusion-controlled phase transformations in multi-component alloys.
Thermo-Calc is a software package used for thermodynamic calculations. It can predict phase diagrams, phase fractions, and thermodynamic properties of multi-component systems as a function of temperature, pressure, and composition. For the Ni-Ta system, Thermo-Calc can be used to predict the stability of various intermetallic phases such as Ni3Ta, Ni2Ta, and NiTa under different conditions.
Dictra (DIffusion Controlled TRAnsformations) is a software tool that couples with Thermo-Calc to simulate the kinetics of diffusion-controlled phase transformations. It can be used to model processes such as homogenization, carburization, and the growth and dissolution of precipitates. In the context of Ni-Ta alloys, Dictra could be used to simulate the formation of intermetallic layers at the interface between nickel and tantalum during high-temperature exposure.
PrecipiCalc is a tool designed to simulate the precipitation kinetics of secondary phases in alloys. It can predict the temporal evolution of precipitate size distribution, number density, and volume fraction during heat treatment. While often used for complex superalloys, the principles can be applied to understand the precipitation of, for example, Ni3Ta in a nickel-rich solid solution.
These tools rely on thermodynamic and kinetic databases that contain assessed data for the constituent binary and ternary systems. The accuracy of the predictions is therefore highly dependent on the quality of these databases. For the Ni-Ta system, reliable thermodynamic and mobility data are essential for accurate simulations.
The table below provides a summary of the capabilities of these software tools in the context of Ni-Ta alloys.
| Software Tool | Primary Function | Example Application for Ni-Ta Alloys |
| Thermo-Calc | Thermodynamic calculations | Predicting the equilibrium phase fractions of Ni(ss), Ni3Ta, and Ni2Ta at a given temperature and composition. |
| Dictra | Simulation of diffusion-controlled transformations | Modeling the growth of intermetallic layers in a Ni-Ta diffusion couple during annealing. |
| PrecipiCalc | Simulation of precipitation kinetics | Simulating the nucleation, growth, and coarsening of Ni3Ta precipitates in a supersaturated Ni-Ta solid solution during aging. |
Regression models, including machine learning approaches, are increasingly being used to predict the phase composition and distribution in complex alloys based on a large dataset of experimental observations. These models can identify complex, non-linear relationships between alloy composition, processing parameters, and the resulting microstructure.
For nickel-based superalloys, which can contain a dozen or more alloying elements, regression models have been successfully used to predict the formation of detrimental topologically close-packed (TCP) phases. These models typically use a set of features that describe the alloy, such as the concentrations of the constituent elements and various calculated parameters (e.g., average electron vacancy number).
While specific regression models developed solely for the binary Ni-Ta system are not prominent in the literature, the methodology could be applied if a sufficiently large and consistent dataset were available. For instance, a regression model could be trained to predict the volume fraction of the Ni3Ta phase in a series of Ni-Ta alloys based on their tantalum content and heat treatment history.
The development of such models requires a systematic experimental study to generate the necessary training data. High-throughput experimental techniques combined with automated microstructural characterization can facilitate the generation of large datasets required for training robust regression models.
Electronic Structure Analysis and Bonding Characteristics
The fundamental properties of a material, including its stability, mechanical strength, and ductility, are ultimately determined by the nature of the chemical bonds between its constituent atoms. Electronic structure analysis, typically performed using first-principles calculations based on density functional theory (DFT), provides detailed insights into the bonding characteristics of materials.
First-principles calculations have been employed to investigate the structural properties, heats of formation, elastic properties, and electronic structures of various Ni-Ta intermetallic compounds. These studies have revealed important details about the stability and bonding in these materials.
For example, DFT calculations have been used to determine the formation enthalpies of different Ni-Ta intermetallic phases, providing a theoretical basis for their thermodynamic stability. The calculated electronic density of states (DOS) and charge density distributions offer a detailed picture of the chemical bonding.
Key findings from electronic structure analyses of Ni-Ta intermetallics include:
The bonding in Ni-Ta compounds exhibits a mixture of metallic, covalent, and ionic characteristics.
The hybridization between the Ni 3d and Ta 5d electronic states plays a crucial role in the cohesion and stability of these intermetallics.
The analysis of the density of states at the Fermi level can indicate the metallic or non-metallic nature of the compounds. For all Ni-Ta intermetallics studied, a finite DOS at the Fermi level suggests metallic behavior.
The table below presents a selection of calculated properties for some Ni-Ta intermetallic compounds from a first-principles study.
| Compound | Crystal Structure | Calculated Formation Enthalpy (kJ/mol) | Bulk Modulus (GPa) | Shear Modulus (GPa) | Pugh's Ratio (G/B) |
| Ni3Ta | Orthorhombic (Pmmn) | -37.5 | 225 | 98 | 0.436 |
| Ni2Ta | Orthorhombic (I4/mcm) | -40.1 | 240 | 105 | 0.438 |
| NiTa | Tetragonal (I4/m) | -35.2 | 248 | 95 | 0.383 |
A Pugh's ratio (G/B) below approximately 0.57 is often used as an indicator of ductile behavior. The calculated values for these Ni-Ta compounds suggest they are likely to exhibit some ductility.
These first-principles calculations provide a fundamental understanding of the properties of Ni-Ta intermetallics and can guide the development of new alloys with desired characteristics. They also provide essential data for higher-level models, such as the thermodynamic databases used in CALPHAD calculations and the interatomic potentials used in molecular dynamics simulations.
First-Principles Calculations for Intermetallic Stability and Properties
First-principles calculations, which are based on the fundamental laws of quantum mechanics, are employed to investigate the structural and thermodynamic stability of Ni-Ta intermetallic compounds without the need for empirical parameters. These calculations are crucial for understanding phase stability and predicting the properties of existing and hypothetical crystal structures.
In the Ni-Ta binary system, several intermetallic compounds have been identified, including Ni8Ta, Ni3Ta, Ni2Ta, NiTa, and NiTa2. wlu.ca First-principles studies have been instrumental in determining their relative stability. For instance, the Ni3Ta compound is known to exist in three different crystal structures (polymorphs): Pmmn-Ni3Ta, I4/mmm-Ni3Ta, and P21/m-Ni3Ta. wlu.ca Computational analyses have shown that the orthorhombic Pmmn-Ni3Ta is the ground state stable phase, resolving previous controversies. wlu.caresearchgate.net
The mechanical stability of these intermetallic compounds is assessed by calculating their elastic constants. A material is considered mechanically stable if its elastic constants satisfy the Born stability criteria. Through these calculations, it has been determined that most Ni-Ta intermetallic compounds are mechanically stable. wlu.ca However, exceptions have been identified, such as the P21/m polymorph of Ni3Ta and the hc-NiTa2 structure, which are predicted to be mechanically unstable. wlu.caresearchgate.net
Thermodynamic stability is further evaluated by calculating the heat of formation, which is the energy released or absorbed when a compound is formed from its constituent elements. A negative heat of formation indicates that the compound is thermodynamically stable with respect to its elemental components. First-principles calculations have demonstrated that the Ni2Ta compound is thermodynamically unstable. wlu.caresearchgate.net The stability of the Ni-Ta intermetallic compounds generally increases with a higher concentration of tantalum. wlu.caresearchgate.net
The calculated lattice parameters from these first-principles studies show excellent agreement with experimental data, validating the accuracy of the computational methods used. wlu.ca
| Compound | Crystal Structure | Calculated Lattice Parameters (Å) | Experimental Lattice Parameters (Å) |
|---|---|---|---|
| Ni8Ta | Tetragonal | a=5.12, c=8.45 | - |
| I4/mmm-Ni3Ta | Tetragonal | a=3.62, c=7.41 | a=3.61, c=7.39 |
| Pmmn-Ni3Ta | Orthorhombic | a=5.11, b=4.25, c=4.54 | a=5.11, b=4.25, c=4.54 |
| Ni2Ta | Tetragonal | a=3.20, c=8.17 | a=3.16, c=7.95 |
| NiTa | Hexagonal | a=4.92, c=8.29 | - |
| ha-NiTa2 | Tetragonal | a=5.08, c=5.32 | - |
Density of States Analysis for Conduction Behavior
The electronic structure of a material governs its electrical properties. The density of states (DOS) is a critical output of first-principles calculations that describes the number of available electronic states at each energy level. Analysis of the DOS, particularly around the Fermi level (the highest energy level occupied by electrons at absolute zero temperature), provides a clear picture of the material's conduction behavior.
For the Ni-Ta intermetallic compounds, DOS calculations have consistently shown that there is no band gap at the Fermi level. wlu.ca This indicates that there are available electronic states for electrons to move into, which is characteristic of metallic behavior. Consequently, all stable Ni-Ta intermetallic compounds are predicted to be conductors. wlu.caresearchgate.net
A more detailed examination of the partial density of states (PDOS) reveals the contributions of the individual elements' atomic orbitals to the total DOS. In the Ni-Ta system, the electronic states near the Fermi level are primarily composed of hybridized Ni 3d and Ta 5d orbitals. wlu.ca This hybridization is a key factor in the bonding and stability of these compounds. The valence band, which lies below the Fermi level, is dominated by the Ni-d states, with significant contributions from Ta-d states, indicating strong covalent bonding between nickel and tantalum atoms. wlu.ca The conduction band, located above the Fermi level, is mainly characterized by the Ta-d states. wlu.ca
| Compound | Key DOS Features | Conduction Behavior |
|---|---|---|
| Ni3Ta | Pseudo-gap near the Fermi level, dominated by Ni-3d and Ta-5d hybridization. | Metallic Conductor |
| Other Ni-Ta Compounds | No band gap at the Fermi level, significant hybridization of Ni-3d and Ta-5d states. | Metallic Conductor |
Modeling of Dopant Effects on Electronic Structure and Catalytic Activity
Computational modeling is a powerful tool for investigating how the introduction of dopant atoms can alter the electronic structure and, consequently, the catalytic properties of materials. While specific computational studies on doped Ni-Ta intermetallic compounds for catalysis are emerging, research on tantalum as a dopant in nickel-based materials provides significant insights into the potential effects.
Studies on tantalum-doped nickel oxide (NiO) have demonstrated that the inclusion of high-valence Ta atoms can significantly modify the electronic environment of the nickel sites. nih.gov First-principles calculations, in conjunction with experimental techniques, have shown that Ta impurities can increase the valence state of neighboring Ni atoms. nih.gov This electronic modulation is crucial for enhancing the catalytic activity for reactions such as the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. nih.gov The modeling suggests that Ta doping facilitates the formation of highly active high-valence Ni species at a lower overpotential. nih.gov
The mechanism behind this enhancement is rooted in the redistribution of electron density. The more electronegative Ta⁵⁺ ions can withdraw electron density, thereby altering the local chemical environment of both Ni and Ta cations. nih.gov This modification of the electronic structure can lead to more favorable adsorption energies for reaction intermediates, thus boosting the catalytic kinetics.
While these findings are primarily based on Ta-doped NiO, the fundamental principles of electronic structure modification are applicable to the broader Ni-Ta system. Computational models can be used to screen for effective dopants and predict their impact on the catalytic performance of Ni-Ta intermetallic compounds. For example, DFT calculations can be employed to determine the most stable sites for dopant atoms within the Ni-Ta lattice and to calculate the adsorption energies of key molecules on the doped surfaces. This predictive capability is invaluable for the rational design of novel and more efficient catalysts based on the nickel-tantalum system.
Advanced Applications and Emerging Research Areas for Nickel Tantalum Systems
High-Performance Nickel-Based Superalloys for Extreme Environment Applications
Nickel-based superalloys are a class of materials renowned for their exceptional mechanical strength, resistance to creep and corrosion, and stability at high temperatures. totalmateria.comansto.gov.austfc.ac.uk These properties make them indispensable in the hot sections of gas turbine engines and for aircraft disks, which operate under some of the most demanding conditions imaginable. totalmateria.comekb.eg Tantalum is a key alloying element in many of these advanced superalloys, where it contributes significantly to their high-temperature performance. osti.gov
The addition of tantalum to nickel-based superalloys enhances their properties in several ways. Tantalum is a refractory metal with a high melting point and excellent corrosion resistance. osti.gov In nickel superalloys, it partitions to the gamma prime (γ') phase, which is the primary strengthening phase. stfc.ac.uk This strengthens the alloy and improves its resistance to creep deformation at elevated temperatures. ekb.eg Furthermore, tantalum's presence can enhance the hot corrosion resistance of the alloy, extending the service life of components in aggressive environments. osti.gov
The development of single-crystal turbine blades, which are free from grain boundaries that can be weak points at high temperatures, has been a major advancement in gas turbine technology. ekb.eg Tantalum is an important constituent in many of these single-crystal alloys, contributing to their superior performance. osti.gov Research is ongoing to further optimize the composition and processing of these alloys to enable even higher operating temperatures and improved efficiency in next-generation gas turbine engines. ekb.eg
Table 1: Composition of Selected Nickel-Based Superalloys Containing Tantalum
| Alloy Name | Ni (%) | Cr (%) | Co (%) | Mo (%) | W (%) | Ta (%) | Al (%) | Ti (%) | Other |
| CMSX-4 | Bal. | 6.5 | 9.0 | 0.6 | 6.0 | 6.5 | 5.6 | 1.0 | Re, Hf |
| PWA 1484 | Bal. | 5.0 | 10.0 | 1.9 | 5.9 | 8.7 | 5.6 | - | Re, Hf |
| René N5 | Bal. | 7.0 | 7.5 | 1.5 | 5.0 | 6.5 | 6.2 | - | Re, Hf |
| RR1000 | Bal. | 15.0 | 18.5 | 5.0 | - | - | 3.0 | 4.0 | Zr, Hf, C, B |
Thin Film and Coating Technologies for Functional Devices
In the realm of microelectronics and optical devices, thin films and coatings of nickel and tantalum alloys play a crucial role. These films, often just a few nanometers to micrometers thick, can impart a variety of desirable properties to a substrate, including enhanced conductivity, corrosion resistance, and specific optical characteristics.
In semiconductor manufacturing, tantalum and its compounds, such as tantalum nitride (TaN), are used as diffusion barriers and adhesion layers for copper interconnects. These layers prevent the diffusion of copper into the surrounding silicon, which would degrade the performance of the device. Nickel is also used in semiconductor fabrication, for example, in the formation of nickel silicide contacts. phi.com The combination of nickel and tantalum in thin films can offer improved performance and reliability in these applications.
Tantalum-based thin films are also being explored for their potential in optical devices. science.gov Alloying tantalum with metals like nickel can tune the optical properties of the film, making them suitable for applications such as optical hydrogen sensors. nih.gov The absorption of hydrogen into the film causes a change in its optical properties, which can be detected to provide a sensitive and rapid measurement of hydrogen concentration. nih.gov
The deposition of these thin films is typically carried out using techniques such as physical vapor deposition (PVD) or chemical vapor deposition (CVD). These methods allow for precise control over the film's thickness, composition, and microstructure, which are critical for achieving the desired performance in functional devices.
Materials for Energy Storage
The demand for high-performance energy storage solutions, particularly lithium-ion batteries, is driving research into new and improved electrode materials. Nickel-rich cathode materials, such as lithium nickel cobalt manganese oxide (NCM) and lithium nickel cobalt aluminum oxide (NCA), are of particular interest due to their high energy density and specific capacity. jfe-steel.co.jpnrel.govmdpi.com
While the primary focus in this area is on the nickel-containing compounds, tantalum is being investigated as a doping or coating material to enhance the performance and stability of these cathodes. acs.org The addition of small amounts of tantalum can help to stabilize the crystal structure of the cathode material during charging and discharging, which can improve its cycle life and safety. ku.ac.ae
Research has shown that doping nickel oxide with tantalum can enhance its electrocatalytic activity for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production and in some types of batteries. acs.org The presence of tantalum appears to facilitate the formation of high-valence nickel species that are active for the OER. acs.org
The development of advanced cathode materials is a critical area of research for the future of energy storage. The strategic use of elements like tantalum to modify and enhance the properties of nickel-rich cathodes is a promising avenue for achieving higher energy densities, longer cycle life, and improved safety in next-generation lithium-ion batteries. innovationnewsnetwork.comatomfair.com
Surface Modification Research for Advanced Materials
The surface of a material plays a critical role in its interaction with the surrounding environment, particularly in biomedical applications where biocompatibility and corrosion resistance are paramount. Surface modification techniques are being extensively researched to improve the performance of metallic biomedical alloys, such as those based on nickel and titanium. bohrium.comresearchgate.netmdpi.com
Nickel-titanium (NiTi) alloys, also known as Nitinol, are widely used in medical devices due to their unique shape memory and superelastic properties. However, concerns about the release of nickel ions from the surface of these alloys have prompted research into various surface modification techniques to improve their biocompatibility. jku.atnih.govresearchgate.net
One approach is to create a protective surface layer that acts as a barrier to nickel ion release. Tantalum is an excellent candidate for this purpose due to its high biocompatibility and corrosion resistance. oup.com Techniques such as ion implantation, physical vapor deposition, and thermal treatments are being explored to create tantalum-enriched or tantalum-oxide-based surface layers on NiTi alloys. nih.govnih.govresearchgate.net
These surface modifications aim to not only reduce nickel ion leaching but also to improve other surface properties such as wear resistance and the ability to promote bone integration (osseointegration) for orthopedic and dental implants. mdpi.com Research has shown that surface treatments can significantly alter the surface chemistry and topography of biomedical alloys, leading to improved biological response. researchgate.netmdpi.com
Table 2: Surface Modification Techniques for Ni-Ti Biomedical Alloys
| Technique | Description | Desired Outcome |
| Ion Implantation | Ions of elements like tantalum are accelerated into the surface of the alloy. | Improved corrosion resistance, reduced nickel ion release, enhanced wear resistance. nih.govnih.gov |
| Physical Vapor Deposition (PVD) | A thin film of a material like tantalum or tantalum oxide is deposited onto the alloy surface. | Creation of a biocompatible and corrosion-resistant barrier layer. |
| Thermal Oxidation | The alloy is heated in an oxygen-containing atmosphere to form a titanium oxide layer. | Formation of a stable oxide layer that can reduce nickel release. researchgate.net |
| Electropolishing | An electrochemical process that removes a thin layer of material from the surface. | Creation of a smooth, clean surface that can improve corrosion resistance. nih.gov |
Nanoparticle-Based Systems and Nanofluids for Heat Transfer and Other Applications
Nanoparticles, with their high surface-area-to-volume ratio, exhibit unique properties compared to their bulk counterparts. The synthesis and application of nickel and tantalum nanoparticles are active areas of research with potential applications in catalysis, electronics, and biomedicine. researchgate.netresearchgate.netnih.gov
The combination of nickel and tantalum at the nanoscale could lead to the development of novel materials with enhanced catalytic activity or magnetic properties. The synthesis of bimetallic nanoparticles allows for the tuning of these properties by controlling the composition and structure of the nanoparticles.
One emerging application for nanoparticles is in the formulation of nanofluids for enhanced heat transfer. mdpi.comtandfonline.comiieta.org Nanofluids are suspensions of nanoparticles in a base fluid, such as water or ethylene glycol. nih.gov The addition of nanoparticles can significantly increase the thermal conductivity of the base fluid, making them more effective coolants in a variety of applications, from electronics cooling to industrial heat exchangers. researchgate.net
While research on nanofluids containing nickel or tantalum nanoparticles is ongoing, the potential for using bimetallic Ni-Ta nanoparticles in this context is an interesting area for future exploration. The high thermal conductivity of metals, combined with the unique properties of nanoparticles, could lead to the development of highly efficient heat transfer fluids. However, challenges such as nanoparticle stability and agglomeration in the base fluid need to be addressed for the practical implementation of nanofluid technology. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
